Calcium citrate

Übersicht

Beschreibung

Calcium citrate is the calcium salt of citric acid. It is commonly used as a food additive, usually as a preservative, but sometimes for flavor. It is also found in some dietary calcium supplements. This compound is known for its high bioavailability, making it a preferred choice for calcium supplementation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized by reacting calcium oxide or calcium hydroxide with citric acid. The reaction typically involves dissolving calcium oxide or calcium hydroxide in water to form a calcium hydroxide solution, which is then reacted with citric acid to form this compound. The reaction can be represented as follows:

3Ca(OH)2+2C6H8O7→Ca3(C6H5O7)2+3H2O

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the isolation of citric acid from the fungal fermentation process. The citric acid in the broth solution is neutralized by limewater, precipitating insoluble this compound . Another method involves the use of calcium carbonate and citric acid, where calcium carbonate is reacted with citric acid to produce this compound and carbon dioxide .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Calcium Citrate

This compound participates in several notable chemical reactions, particularly in the presence of acids and bases. Below are some key reactions involving this compound:

Reaction with Citric Acid

This compound can be synthesized by the reaction of citric acid with calcium hydroxide or calcium carbonate. The general reaction can be represented as follows:

This reaction highlights the formation of this compound from citric acid and calcium hydroxide, resulting in water as a byproduct.

Conversion to Citric Acid

Recent studies have explored the conversion of this compound back to citric acid using compressed carbon dioxide. The process involves controlling various parameters such as temperature and pressure. The reaction can be summarized as follows:

In this reversible reaction, the conversion efficiency is influenced by the conditions applied during the process, such as temperature (optimal at 65 °C) and pressure (optimal around 18 MPa), achieving conversions up to 94.70% under ideal conditions .

Precipitation Reactions

This compound can also participate in precipitation reactions when mixed with other calcium salts or acids. For example, when reacting with sulfuric acid, it can form calcium sulfate and regenerate citric acid:

This reaction illustrates how this compound can act as a source of citric acid while producing a precipitate of calcium sulfate.

Biological Implications

This compound is not only significant in chemical reactions but also plays a crucial role in biological systems. It enhances calcium absorption in the body, which is vital for bone health and metabolic processes. Studies have shown that ingestion of this compound leads to increased serum calcium levels, which is essential for various physiological functions .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Bone Health and Osteoporosis Management

Calcium citrate is often recommended for individuals at risk of osteoporosis due to its high absorption rate. Studies indicate that this compound supplementation can significantly improve bone density and reduce the risk of fractures in elderly populations. For instance, one study demonstrated that this compound effectively maintains bone mass and decreases fracture risk in older adults .

2. Treatment of Hypoparathyroidism

this compound is beneficial for patients with chronic hypoparathyroidism. A randomized trial showed that this compound improved serum calcium levels without increasing the risk of kidney stones, which is a common concern with calcium supplementation . The study highlighted a notable reduction in the oxalate/creatinine ratio, indicating lower risks of nephrolithiasis compared to other calcium forms like calcium carbonate.

3. Nephrology

In nephrology, this compound serves as a treatment for hyperoxaluria, a condition associated with increased urinary oxalate levels leading to kidney stones. Its ability to inhibit calcium oxalate stone formation makes it a preferred choice for patients prone to kidney stones . Additionally, it has been shown to enhance urinary calcium excretion without significant citraturic effects, thus preventing "calcium trapping" in renal tubules .

Nutritional Applications

1. Dietary Supplementation

this compound is commonly used as a dietary supplement due to its excellent solubility and absorption characteristics. It can be taken with or without food, making it more versatile than other forms of calcium like carbonate . Research indicates that doses as low as 500 mg can effectively increase serum calcium levels .

2. Food Fortification

In food science, this compound is utilized for fortifying dairy products and juices. Its neutral pH properties allow it to be added during pasteurization processes without affecting protein stability. Studies have shown that adding this compound increases the pH of milk, enhancing its nutritional profile without denaturing proteins .

Table 1: Summary of Clinical Studies on this compound

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Study 1 | Elderly women | This compound supplementation | Increased bone density; reduced fracture risk |

| Study 2 | Patients with hypoparathyroidism | This compound vs. calcium carbonate | Improved serum calcium; reduced oxalate/creatinine ratio |

| Study 3 | Individuals with hyperoxaluria | This compound supplementation | Decreased urinary oxalate levels; prevention of kidney stones |

Table 2: Nutritional Impact of this compound

| Food Product | Calcium Source | Effect on pH | Protein Stability |

|---|---|---|---|

| Goat milk | This compound | Increased pH; stable proteins at pasteurization temperatures | No denaturation observed |

Wirkmechanismus

Calcium citrate increases plasma calcium levels by reducing the secretion of parathyroid hormone. It does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells . This mechanism helps in maintaining calcium homeostasis in the body, which is crucial for various physiological functions such as muscle contraction, nerve transmission, and bone formation.

Vergleich Mit ähnlichen Verbindungen

Calcium Carbonate: Another common calcium supplement, but with lower bioavailability compared to calcium citrate.

Magnesium Citrate: Used as a laxative and for magnesium supplementation.

Strontium Citrate: Used in the treatment of osteoporosis.

Uniqueness of this compound: this compound is unique due to its high bioavailability and solubility in water, making it more effective for calcium supplementation compared to calcium carbonate. It is also less likely to cause gastrointestinal discomfort, which is a common side effect of calcium carbonate .

Biologische Aktivität

Calcium citrate is a calcium salt of citric acid that has gained attention for its biological activity, particularly in bone health and mineral metabolism. This article delves into its mechanisms of action, bioavailability, effects on bone density, and its role in preventing conditions such as nephrolithiasis (kidney stones).

This compound functions primarily by increasing plasma calcium levels, which subsequently reduces the secretion of parathyroid hormone (PTH). This reduction is crucial because elevated PTH levels can lead to bone resorption and increased calcium flux from the bones. The mechanism involves:

- G-Protein Coupled Receptors : this compound stimulates G-protein coupled calcium receptors on parathyroid cells, leading to decreased PTH secretion.

- Bone Mineral Density : The decrease in PTH allows for greater calcium deposition in bones, thereby enhancing bone mineral density (BMD) and potentially preventing osteoporosis .

2. Bioavailability

Numerous studies have demonstrated that this compound has superior bioavailability compared to other forms of calcium supplements, such as calcium carbonate.

3. Effects on Bone Health

This compound supplementation has been shown to positively influence bone health, particularly in postmenopausal women who are at increased risk for osteoporosis. A controlled trial indicated that:

- Participants taking this compound experienced significant increases in serum calcium levels compared to placebo groups.

- A notable reduction in serum PTH levels was also recorded, suggesting enhanced bone preservation .

Case Study: Postmenopausal Women

A randomized controlled trial involving postmenopausal women assessed the effects of this compound versus other forms of calcium supplements over three months. The results indicated:

- Increased ionized calcium concentrations in the citrate group.

- Improved markers of bone turnover, indicating a protective effect against bone loss .

4. Role in Nephrolithiasis Prevention

This compound is also recognized for its role in preventing kidney stones. It helps maintain a favorable urinary environment by:

- Increasing urinary citrate levels, which inhibit stone formation.

- Reducing the oxalate/creatinine ratio, thus decreasing the risk of calcium oxalate stone formation.

A study involving patients with idiopathic calcium nephrolithiasis showed that this compound supplementation led to significant reductions in stone recurrence rates without serious adverse effects .

5. Safety and Tolerability

This compound is generally well-tolerated with minimal side effects. A meta-analysis involving multiple studies reported high adherence rates among participants taking oral this compound supplements, with an average adherence of approximately 76.6% .

Eigenschaften

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQSUUGMSOBHW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

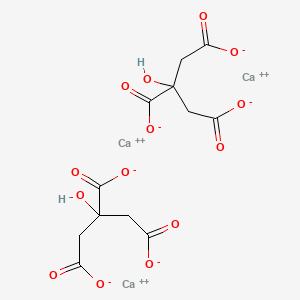

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061148 | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |

| Record name | TRICALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

813-94-5, 7693-13-2 | |

| Record name | Calcium citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is calcium citrate a more bioavailable source of calcium compared to calcium carbonate?

A1: Yes, numerous studies consistently demonstrate that this compound exhibits superior absorption compared to calcium carbonate. A meta-analysis revealed calcium absorption from this compound to be approximately 22% to 27% higher than from calcium carbonate, irrespective of whether taken on an empty stomach or with meals. [] This improved absorption is attributed to its solubility in a wider pH range, making it suitable for individuals with achlorhydria. [, ]

Q2: Can taking this compound with food affect its absorption?

A3: While this compound generally shows good absorption regardless of food intake, some studies indicate a slight reduction in absorption when taken with meals. []

Q3: How does the particle size of this compound impact its bioavailability?

A4: Research suggests that reducing the particle size of this compound to the nano-scale can enhance its bioavailability. [] This is likely due to the increased surface area available for absorption.

Q4: Does this compound supplementation help prevent bone loss?

A5: Yes, this compound supplementation can contribute to the prevention of bone loss, particularly in postmenopausal women experiencing estrogen deficiency. It helps slow bone loss by inhibiting parathyroid hormone (PTH) secretion. [] Animal studies also show promise, with this compound administration mitigating bone loss in ovariectomized rats. []

Q5: Can combining this compound with other supplements further benefit bone health?

A6: Research indicates that combining this compound with potassium citrate can enhance its bone-protective effects. Potassium citrate provides an alkali load, reducing urinary calcium loss, while this compound increases calcium absorption. This combined approach leads to a synergistic effect on bone resorption markers. [] Additionally, combining this compound with bovine collagen peptides shows promising results in inhibiting bone loss in ovariectomized rats, suggesting a potential therapeutic approach for postmenopausal osteoporosis. []

Q6: Does this compound demonstrate any potential for treating osteoarthritis?

A7: Studies using a papain-induced osteoarthritis mouse model suggest that this compound may be beneficial in treating osteoarthritis. In this model, this compound administration reduced cartilage loss, improved joint stability, increased proteoglycan content, and lowered the levels of pro-inflammatory cytokines. [, ]

Q7: Can this compound be used to fortify food products?

A8: Yes, this compound is a viable option for fortifying various food products, such as noodles. Studies have shown that incorporating this compound into noodle formulations at concentrations up to 0.5% does not negatively impact their sensory qualities, making it a suitable additive for enhancing calcium content without compromising taste or texture. []

Q8: Are there other food applications where this compound is beneficial?

A9: Yes, this compound has been explored for its potential to improve the quality and nutritional value of other food products. For example, it has been shown to increase the calcium content and potentially improve the amino acid profile of chicken cutlets. [] Additionally, this compound shows promise in enhancing the antioxidant activity and reducing the pungent odor of green tea garlic paste. []

Q9: What is the molecular formula and weight of this compound?

A9: this compound exists in various hydrated forms. The most common forms are:

Q10: How can this compound be prepared?

A10: this compound can be prepared through various methods, including:

- Reaction of citric acid with calcium carbonate: This method involves reacting citric acid with a calcium source like calcium carbonate. [, , ]

- Extraction from natural sources: this compound can be extracted from natural sources like oyster shells [, , , ] or eggshells [, ] by reacting them with citric acid.

Q11: What is the solubility of this compound?

A12: this compound exhibits higher solubility in acidic environments compared to neutral or alkaline conditions. This solubility behavior makes it a preferred calcium supplement for individuals with low stomach acid. [, ]

Q12: Can this compound exist in an amorphous form?

A13: Yes, amorphous forms of this compound have been developed. These forms are highly water-soluble and demonstrate improved stability and dispersability, making them suitable for beverage applications. []

Q13: How does the presence of other ions affect this compound precipitation?

A14: The presence of ions like magnesium and ferric ions can influence the precipitation of this compound. Magnesium ions, for example, can increase the concentration of free calcium ions in solution, affecting the precipitation process. [] The morphology and formation of this compound precipitates are also impacted by factors like rotational speed and pressure during preparation. [, ]

Q14: Does the consumption of this compound have any potential downsides?

A15: While generally considered safe, high doses of this compound can lead to increased aluminum absorption from dietary sources. This effect, observed in a study on healthy women, raises concerns about potential long-term aluminum accumulation and potential toxicity with prolonged high-dose this compound use. []

Q15: Are there alternative calcium salts with potential advantages over this compound?

A16: While this compound is a well-regarded calcium supplement, research suggests that calcium acetate might be a more effective phosphate binder compared to calcium carbonate and this compound. [] This characteristic could be particularly beneficial for individuals with hyperphosphatemia, often observed in patients with chronic kidney disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.